2-Amino-6-tert-butylbenzothiazole

Lipophilicity Drug Design Physicochemical Properties

2-Amino-6-tert-butylbenzothiazole (CAS 131395-10-3) is a heterocyclic small molecule belonging to the 2-aminobenzothiazole family, characterized by a bulky tert-butyl substituent at the 6-position of the benzothiazole core. With a molecular formula of C11H14N2S and a molecular weight of 206.31 g/mol, this compound exhibits a computed lipophilicity (XLogP3-AA) of 3.7, a topological polar surface area of 67.2 Ų, and a melting point of 235 °C (decomposition).

Molecular Formula C11H14N2S
Molecular Weight 206.31 g/mol
CAS No. 131395-10-3
Cat. No. B111620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-tert-butylbenzothiazole
CAS131395-10-3
Molecular FormulaC11H14N2S
Molecular Weight206.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)N=C(S2)N
InChIInChI=1S/C11H14N2S/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3,(H2,12,13)
InChIKeyHWJMDJWCGKTWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-tert-butylbenzothiazole (CAS 131395-10-3): A Physicochemically Differentiated 6-Substituted Benzothiazole Scaffold for Medicinal Chemistry and Material Science Procurement


2-Amino-6-tert-butylbenzothiazole (CAS 131395-10-3) is a heterocyclic small molecule belonging to the 2-aminobenzothiazole family, characterized by a bulky tert-butyl substituent at the 6-position of the benzothiazole core [1]. With a molecular formula of C11H14N2S and a molecular weight of 206.31 g/mol, this compound exhibits a computed lipophilicity (XLogP3-AA) of 3.7, a topological polar surface area of 67.2 Ų, and a melting point of 235 °C (decomposition) [1][2]. The tert-butyl group confers distinct steric and hydrophobic properties that differentiate it from other 6-substituted analogs, positioning it as a privileged scaffold in kinase inhibitor design, antifungal agent development, and as a versatile synthetic building block [3].

Why 2-Aminobenzothiazole Analogs Cannot Be Interchanged: The Critical Role of 6-Position Substituent Bulk and Lipophilicity in 2-Amino-6-tert-butylbenzothiazole Procurement


The routine substitution of 2-amino-6-tert-butylbenzothiazole with its unsubstituted or less bulky 6-substituted analogs (e.g., 2-amino-6-methylbenzothiazole or 2-aminobenzothiazole) is scientifically unjustified. SAR studies have established that the nature of the 6-position substituent is a primary determinant of biological activity, with bulky lipophilic groups conferring significantly enhanced antifungal potency [1]. The tert-butyl group provides a computed XLogP3-AA of 3.7, representing a substantial increase in lipophilicity of approximately 1.8 log units compared to the unsubstituted 2-aminobenzothiazole parent (XLogP3 = 1.9) [2][3]. This physicochemical divergence directly impacts membrane permeability, target binding affinity, and pharmacokinetic profile, making the compounds non-interchangeable in any research or development program where these parameters are critical.

Quantitative Differentiation Evidence for 2-Amino-6-tert-butylbenzothiazole (CAS 131395-10-3) Versus Its Closest Analogs


Lipophilicity (LogP) Differentiation: 2-Amino-6-tert-butylbenzothiazole Versus 2-Aminobenzothiazole

2-Amino-6-tert-butylbenzothiazole exhibits a computed XLogP3-AA of 3.7, which is 1.8 log units higher than the XLogP3 of 1.9 for the unsubstituted parent compound 2-aminobenzothiazole [1][2]. An independent source reports an experimental LogP of 3.75720 for the target compound, corroborating this high lipophilicity . This ~63-fold difference in partition coefficient directly impacts membrane permeability and hydrophobic target engagement.

Lipophilicity Drug Design Physicochemical Properties

Enhanced Antifungal Activity Conferred by Bulky 6-Position Substituents: Class-Level SAR Supporting 2-Amino-6-tert-butylbenzothiazole

In a systematic SAR study of 6-substituted 2-aminobenzothiazole derivatives, all compounds bearing a bulky substituent at the 6-position of the aryl moiety demonstrated high antifungal activity against Candida spp. [1][2]. This class-level finding establishes the 6-position bulk as a critical driver of antifungal potency. While direct MIC data for the 6-tert-butyl derivative are not reported in this comparative study, the tert-butyl group represents the most sterically demanding substituent among commonly available analogs, providing a Taft steric parameter (Es) of approximately -1.54, compared to -1.24 for methyl, -0.97 for chloro, and -0.55 for methoxy substituents .

Antifungal Structure-Activity Relationship Candida

Thermal Stability and Melting Point Differentiation: 2-Amino-6-tert-butylbenzothiazole Versus 2-Aminobenzothiazole

2-Amino-6-tert-butylbenzothiazole exhibits a melting point of 235 °C (with decomposition), substantially higher than the 129-132 °C reported for the unsubstituted 2-aminobenzothiazole parent compound [1][2]. This ~103 °C elevation in melting point reflects stronger crystal lattice interactions attributable to the bulky, hydrophobic tert-butyl group, and carries practical implications for storage, handling, and thermal processing conditions.

Thermal Stability Formulation Solid-State Properties

Synthetic Efficiency: Microwave-Assisted Solvent-Free Synthesis of 2-Amino-6-tert-butylbenzothiazole Achieves 85-92% Yield in Under 10 Minutes

The synthesis of 2-amino-6-tert-butylbenzothiazole has been optimized under microwave-assisted solvent-free conditions using NaY zeolite as a catalyst, achieving product yields of 85-92% with reaction times of only 5-10 minutes at 600-960 W irradiation power . In contrast, conventional thermal condensation methods for 6-substituted 2-aminobenzothiazoles typically require prolonged heating (several hours) in organic solvents such as DMF or THF, with yields generally ranging from 50-75% [1]. This represents a substantial improvement in both process efficiency and green chemistry metrics.

Green Chemistry Microwave Synthesis Process Chemistry

Positional Isomer Differentiation: 6-tert-Butyl Substitution Provides Distinct Kinase Binding Profile Compared to 5-tert-Butyl Isomer

The 2-amino-6-tert-butylbenzothiazole scaffold, when elaborated into benzothiazole-pyrazole hybrid compounds, has been demonstrated to achieve selective inhibition of VPS34 kinase (IC50 = 0.4 µM) and JAK1-JH2 pseudokinase (IC50 = 0.5 µM) through specific hydrophobic interactions enabled by the 6-position tert-butyl group within the ATP-binding pocket [1]. Molecular dynamics simulations confirm that the 6-tert-butyl substituent maintains stable binding conformations with root mean square deviations below 2.0 Å, whereas the 5-position isomer (5-(tert-butyl)benzo[d]thiazol-2-amine) is expected to orient the bulky group differently within the binding cleft, altering its interaction profile .

Kinase Inhibition Positional Selectivity Drug Design

Recommended Application Scenarios for 2-Amino-6-tert-butylbenzothiazole (CAS 131395-10-3) Based on Quantitative Differentiation Evidence


Antifungal Hit-to-Lead Programs Targeting Drug-Resistant Candida Species

Based on class-level SAR evidence that bulky 6-position substituents on 2-aminobenzothiazole confer high antifungal activity [1], 2-amino-6-tert-butylbenzothiazole is the preferred starting scaffold for medicinal chemistry campaigns against Candida albicans, Candida parapsilosis, and Candida tropicalis. Its tert-butyl group provides maximal steric bulk among commercially available 6-substituted analogs, and its elevated lipophilicity (XLogP3-AA = 3.7) [2] supports fungal membrane penetration. Procurement of this specific derivative, rather than the 6-methyl or 6-chloro analogs, is recommended for programs where the 6-position SAR has established bulk as a potency driver.

Kinase Inhibitor Scaffold for Selective VPS34 and JAK1-JH2 Pseudokinase Targeting

The 2-amino-6-tert-butylbenzothiazole core has been validated in benzothiazole-pyrazole hybrid compounds as a scaffold for selective VPS34 kinase inhibition (IC50 = 0.4 µM) with simultaneous JAK1-JH2 pseudokinase activity (IC50 = 0.5 µM) . The 6-tert-butyl group is critical for hydrophobic interactions within the ATP-binding pocket, forming stable binding conformations (RMSD < 2.0 Å) . Researchers developing dual VPS34/JAK1-JH2 inhibitors should specify the 6-tert-butyl derivative, as the 5-positional isomer is not expected to replicate this binding orientation.

Synthetic Building Block for High-Temperature and Solvent-Free Derivatization Chemistry

With a melting point of 235 °C [3] and demonstrated compatibility with microwave-assisted solvent-free synthesis conditions achieving 85-92% yields in under 10 minutes , 2-amino-6-tert-butylbenzothiazole is the optimal 2-aminobenzothiazole building block for process chemistry applications requiring thermal robustness, rapid reaction kinetics, and alignment with green chemistry principles. Its superior thermal stability compared to the unsubstituted analog (mp ~129 °C) [3] enables harsher synthetic conditions while minimizing decomposition.

Lipophilicity-Driven CNS Drug Discovery Requiring Enhanced Blood-Brain Barrier Penetration

The elevated lipophilicity of 2-amino-6-tert-butylbenzothiazole (XLogP3-AA = 3.7; ΔLogP ≈ +1.8 vs. 2-aminobenzothiazole) [2] positions this compound as a rationally selected scaffold for central nervous system (CNS) drug discovery programs where passive blood-brain barrier penetration is a prerequisite. Compared to the parent 2-aminobenzothiazole (XLogP3 = 1.9) or the 6-methoxy analog, the 6-tert-butyl derivative provides the hydrophobic character necessary for CNS target engagement while retaining the synthetic versatility of the 2-amino group for subsequent derivatization.

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